Product packaging for 1,3-Difluoro-5-(methylsulfanyl)benzene(Cat. No.:CAS No. 54378-77-7)

1,3-Difluoro-5-(methylsulfanyl)benzene

Cat. No.: B2384257
CAS No.: 54378-77-7
M. Wt: 160.18
InChI Key: FUXPOXBGHMSQSK-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(methylsulfanyl)benzene (CAS 54378-77-7) is an organic compound with the molecular formula C7H6F2S and a molecular weight of 160.18 g/mol. It is characterized as a halogenated benzene derivative, serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound is of significant interest in pharmaceutical research for its use as a key synthetic intermediate. It has been utilized in the synthesis route of risperidone, an antipsychotic medication, demonstrating its value in constructing complex heterocyclic structures found in active pharmaceutical ingredients (APIs) . The presence of both fluorine atoms and a methylsulfanyl group on the benzene ring creates a multifunctional scaffold. The fluorine atoms can act as activating groups and serve as sites for further functionalization via nucleophilic aromatic substitution, while the sulfur-containing group can be oxidized to sulfoxide or sulfone derivatives, expanding the compound's utility in structure-activity relationship (SAR) studies . As a high-value intermediate, it enables researchers to explore new chemical spaces in the development of agrochemicals and pharmaceuticals. The compound is provided with a purity of ≥97% (as noted by one supplier). It is intended for research and development purposes only and is not for diagnostic or therapeutic use or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2S B2384257 1,3-Difluoro-5-(methylsulfanyl)benzene CAS No. 54378-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXPOXBGHMSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Difluoro 5 Methylsulfanyl Benzene and Its Precursors

Strategies for Constructing the 1,3-Difluorobenzene (B1663923) Core

The 1,3-difluorobenzene scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. google.comgoogle.com Its preparation can be achieved through several distinct methodologies, each with its own advantages and limitations.

Halogen Exchange Reactions for Aryl Fluorides (e.g., Finkelstein Reaction)

Halogen exchange (Halex) reactions provide a direct method for introducing fluorine atoms into an aromatic ring by displacing other halogens, typically chlorine or bromine. nih.gov This transformation is a type of nucleophilic aromatic substitution (SNAr) and is particularly effective when the aromatic ring is activated by electron-withdrawing groups. youtube.com The Finkelstein reaction, while more commonly associated with alkyl halides, conceptually underpins the broader halogen exchange strategy. nih.gov

In the context of synthesizing 1,3-difluorobenzene precursors, a common industrial approach involves the reaction of 1,3-dichlorobenzene (B1664543) or its derivatives with a fluoride (B91410) source like potassium fluoride (KF). google.com The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane. nih.gov The efficiency of the Halex process is enhanced by the use of phase-transfer catalysts. nih.gov For instance, the synthesis of 3,5-difluorochlorobenzene can be achieved by reacting 1,3,5-trichlorobenzene (B151690) with KF. sigmaaldrich.com

ReactantReagentSolventTemperatureProductYield
1,3,5-TrichlorobenzeneKFDMSO280°C3,5-Difluorochlorobenzene47.7%
1,3,5-TrichlorobenzeneKF/CsFDMSO275°C3,5-Difluorochlorobenzene40.5%

Diazotization-Based Fluorination and Hydro-dediazotization Processes (e.g., Balz-Schiemann Reaction)

Diazotization-based methods are classic and versatile strategies for the synthesis of aryl fluorides from aromatic amines. The Balz-Schiemann reaction is a cornerstone of this approach, involving the diazotization of an aniline (B41778) derivative with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. nih.gov This salt is then thermally decomposed to yield the corresponding aryl fluoride. nih.gov

For the synthesis of 1,3-difluorobenzene, 2,4-difluoroaniline (B146603) can be utilized as a starting material. google.com The process involves the diazotization of the aniline followed by hydro-dediazotization, where the diazonium group is replaced by a hydrogen atom. google.com This two-step sequence effectively removes the amino group and provides the desired 1,3-difluorobenzene.

Another route involves the diazotization of m-phenylenediamine (B132917) to form a bis-diazonium salt, which upon decomposition, can yield 1,3-difluorobenzene, although yields can be moderate. google.com A significant advancement in this area is the development of methods that avoid the isolation of potentially explosive diazonium salt intermediates. google.com This can be achieved by performing the diazotization and subsequent reduction in a one-pot manner. google.com For example, 2-halo-4,6-difluoroaniline can be diazotized in the presence of a reducing agent like isopropyl alcohol, which concurrently reduces the diazonium salt as it is formed to produce a 1-halo-3,5-difluorobenzene. google.com

Starting MaterialKey StepsProduct
2,4-DifluoroanilineDiazotization, Hydro-dediazotization1,3-Difluorobenzene
m-PhenylenediamineBis-diazotization, Thermal Decomposition1,3-Difluorobenzene
2-Halo-4,6-difluoroanilineDiazotization in the presence of a reducing agent1-Halo-3,5-difluorobenzene

Continuous-Flow Synthesis Approaches for Efficiency and Safety

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of fluorinated compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor environment is particularly advantageous for handling hazardous reagents and managing exothermic reactions. google.com

The synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline has been successfully adapted to a continuous-flow system. google.com This process involves the in situ generation of the diazonium fluoborate intermediate in a continuous diazotization reactor, followed by fluorodediazoniation in a heated flow coil. google.com The use of a co-solvent like o-difluorobenzene facilitates the continuous process. google.com This methodology significantly reduces reaction times, with the diazotization step completed in seconds and the fluorodediazoniation in minutes, while also mitigating the risks associated with the accumulation of unstable diazonium intermediates. google.com

Carbene Chemistry and Ring Expansion Routes for Difluoroaromatics

Innovative approaches utilizing carbene chemistry have opened new avenues for the synthesis of difluorinated aromatic compounds. One such method involves the reaction of difluorocarbene with substituted cyclobutenes. nih.gov This reaction proceeds through a ring expansion mechanism, where the initial addition of difluorocarbene to the cyclobutene (B1205218) double bond leads to a strained bicyclic intermediate. Subsequent rearrangement and further reaction can yield a 1,3-difluorobenzene derivative. nih.gov This strategy is noteworthy as it allows for the formation of the meta-difluoro substitution pattern from a non-aromatic precursor. nih.gov

Introduction and Manipulation of the Methylsulfanyl Group

The introduction of the methylsulfanyl (-SMe) group onto the 1,3-difluorobenzene ring requires careful consideration of regioselectivity to obtain the desired 1,3-difluoro-5-(methylsulfanyl)benzene isomer.

Regioselective Sulfanylation of Difluorinated Aromatic Rings

A key strategy for the regioselective synthesis of this compound involves the preparation of a 3,5-difluorinated precursor that can be converted to the target compound. One such precursor is 3,5-difluorothiophenol. sigmaaldrich.com

A plausible synthetic route begins with the synthesis of 1-bromo-3,5-difluorobenzene (B42898). This can be achieved through the diazotization of 2-bromo-4,6-difluoroaniline, followed by a hydro-dediazotization reaction. google.com The resulting 1-bromo-3,5-difluorobenzene can then be subjected to a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), or through a palladium-catalyzed coupling reaction with methanethiol. nih.gov

Alternatively, 3,5-difluoroaniline (B1215098) can be diazotized and then reacted with a sulfur-containing reagent like potassium ethyl xanthate. Subsequent hydrolysis and methylation would yield the desired product. researchgate.net

Another approach involves the direct nucleophilic aromatic substitution on a highly activated difluorinated ring. For instance, starting with 1,3,5-trifluorobenzene (B1201519), a regioselective substitution of one fluorine atom by a methylsulfanyl group could potentially be achieved under controlled conditions with a suitable sulfur nucleophile. nih.govresearchgate.net The presence of three activating fluorine atoms facilitates the nucleophilic attack.

The synthesis of 3,5-difluorothiophenol has been reported, and this intermediate can be readily methylated at the sulfur atom using a standard methylating agent like methyl iodide to furnish this compound. sigmaaldrich.com

PrecursorReagentsIntermediateFinal Product
2-Bromo-4,6-difluoroaniline1. NaNO₂, H⁺ 2. Reducing agent1-Bromo-3,5-difluorobenzeneThis compound
3,5-Difluoroaniline1. NaNO₂, H⁺ 2. Potassium ethyl xanthate 3. Hydrolysis 4. Methylating agent3,5-DifluorothiophenolThis compound
1,3,5-TrifluorobenzeneNaSMe-This compound

Thiolation and Methylation Strategies

A common pathway to introduce the methylsulfanyl group onto a difluorobenzene scaffold involves a two-step process: thiolation followed by methylation. This strategy often starts with a suitably substituted 1,3-difluorobenzene derivative.

One approach to forming the crucial carbon-sulfur bond is through the alkylthiolation of difluorohalobenzenes. For instance, the reaction of a 1,3-difluoro-5-halobenzene (e.g., 1-bromo-3,5-difluorobenzene) with a thiolating agent can introduce the sulfur functionality. While direct methylation with a methylthiolating agent is conceivable, a more common route involves the initial formation of a thiophenol, which is subsequently methylated.

The synthesis can commence from 1,3,5-trifluorobenzene. Through a nucleophilic aromatic substitution (SNAr) reaction, one of the fluorine atoms can be displaced by a sulfur nucleophile. For example, reacting 1,3,5-trifluorobenzene with a protected thiol or a sulfide (B99878) salt, followed by deprotection, would yield 3,5-difluorothiophenol. The high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack, making this a viable strategy.

Once the 3,5-difluorothiophenol precursor is obtained, the final step is methylation. This is a standard and efficient transformation in organic synthesis. The thiophenol is typically treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. The base, commonly a hydroxide (B78521) or an alkoxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the methylating agent to furnish this compound.

Reactant 1Reactant 2ReagentProduct
1-Bromo-3,5-difluorobenzeneSodium thiomethoxide-This compound
1,3,5-TrifluorobenzeneSodium hydrosulfideFollowed by Methyl iodideThis compound
3,5-DifluorothiophenolMethyl iodideBase (e.g., K₂CO₃)This compound

Selective Oxidation to Sulfoxides and Sulfones (e.g., 1,3-Difluoro-5-(methylsulfonyl)benzene)

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide or sulfone. These oxidized derivatives are also valuable synthetic intermediates. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

For the selective oxidation to the sulfoxide, 1,3-difluoro-5-(methylsulfinyl)benzene, milder oxidizing agents are typically employed. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂). The reaction is often carried out in a suitable solvent, such as acetic acid, under controlled temperatures to prevent over-oxidation to the sulfone. researchgate.netnih.govrsc.org The stoichiometry of the oxidant is crucial; using approximately one equivalent of H₂O₂ favors the formation of the sulfoxide.

To achieve the full oxidation to the sulfone, 1,3-difluoro-5-(methylsulfonyl)benzene, stronger oxidizing agents or harsher reaction conditions are necessary. Oxone®, a stable and easily handled potassium peroxymonosulfate (B1194676) salt, is a widely used reagent for the oxidation of sulfides to sulfones. orientjchem.orgresearchgate.netasianpubs.orgrsc.org Typically, an excess of Oxone® (two or more equivalents) is used in a solvent mixture, such as methanol/water, to ensure complete conversion of the sulfide to the sulfone. Other strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed for this purpose.

Starting MaterialReagentProduct
This compoundHydrogen Peroxide (1 equiv.)1,3-Difluoro-5-(methylsulfinyl)benzene
This compoundOxone® (≥2 equiv.)1,3-Difluoro-5-(methylsulfonyl)benzene

Multi-Component and Cascade Reaction Sequences

Modern synthetic strategies increasingly rely on multi-component and cascade reactions to enhance efficiency by combining multiple bond-forming events in a single operation. These approaches offer advantages in terms of atom economy, reduced waste, and simplified purification processes.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its derivatives can be designed using both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the final steps to form the target molecule. For instance, a 3,5-difluorophenyl-containing fragment could be coupled with a methylsulfanyl-containing fragment. While not a multi-component reaction in the strictest sense, this approach can be highly efficient for building complex molecules.

A divergent synthesis , on the other hand, starts from a common intermediate that is diversified into a range of different products. For example, from a precursor like 1-bromo-3,5-difluorobenzene, a variety of functional groups can be introduced at the 1-position through different coupling reactions. One such pathway would lead to this compound, while other pathways could introduce different alkylthio, arylthio, or other functional groups, creating a library of related compounds from a single precursor.

Catalytic Approaches for Bond Formation (e.g., Photoinduced Nickel-Mediated Radical Coupling)

Catalytic methods, particularly those involving transition metals, have revolutionized the formation of carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. dntb.gov.uanih.govscispace.comresearchgate.netnih.govacs.org

More recently, photoinduced nickel-mediated radical coupling reactions have emerged as a mild and efficient method for C-S bond formation. dntb.gov.uanih.govrsc.orgfrontiersin.orgresearchgate.net These reactions often proceed under visible light irradiation at room temperature, offering a greener alternative to traditional high-temperature methods. In a hypothetical application to the synthesis of this compound, a 1-halo-3,5-difluorobenzene could be coupled with a suitable methylthiol source in the presence of a nickel catalyst and a photosensitizer. The reaction would proceed through a radical mechanism, initiated by the photoexcited catalyst, to form the desired C-S bond. This approach is particularly attractive due to its mild conditions and high functional group tolerance.

PrecursorCoupling PartnerCatalyst SystemProduct
1-Iodo-3,5-difluorobenzeneDimethyl disulfideNickel catalyst + Photosensitizer + LightThis compound
1-Bromo-3,5-difluorobenzeneSodium thiomethoxideNickel catalystThis compound

Electrophilic Aromatic Substitution (EAS) and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate and regioselectivity of the substitution are governed by the electronic properties of the substituents already present on the ring.

The regiochemical outcome of an EAS reaction on a substituted benzene is determined by the ability of the resident substituents to stabilize the positive charge in the sigma complex. Substituents are broadly classified as activating or deactivating and as ortho-, para- or meta-directing.

Methylsulfanyl Substituent (-SCH₃): The methylsulfanyl group at the C5 position is generally considered an activating group. The sulfur atom is less electronegative than oxygen and can effectively donate one of its lone pairs of electrons into the aromatic ring via resonance (+M). This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. This resonance donation primarily enriches the electron density at the ortho and para positions relative to the methylsulfanyl group.

In this compound, these effects combine to determine the most favorable position for electrophilic attack. The three available positions for substitution are C2, C4, and C6.

Position C2: This position is ortho to the methylsulfanyl group and ortho to one fluorine atom while being para to the other. It is strongly activated by the +M effect of the -SCH₃ group and one of the -F groups.

Positions C4 and C6: These positions are chemically equivalent due to the molecule's symmetry. Each is ortho to a fluorine atom and meta to both the other fluorine and the methylsulfanyl group.

Considering the directing effects, the methylsulfanyl group is a stronger activating and directing group than the deactivating fluoro groups. Therefore, substitution is overwhelmingly directed to the position that is ortho to the methylsulfanyl group, which is the C2 position. This position benefits from resonance stabilization from both the sulfur and the para fluorine atom. The C4 and C6 positions are significantly less favored as they are not activated by the powerful directing effect of the methylsulfanyl group.

PositionRelation to -SCH₃Relation to -F (C1)Relation to -F (C3)Predicted Reactivity
C2 orthoparaorthoMost Favored
C4 metaorthometaLess Favored
C6 metametaorthoLess Favored

While specific experimental or computational studies on the electrophilic substitution pathways of this compound are not widely documented, the regioselectivity can be predicted by analyzing the stability of the potential sigma complex intermediates. The mechanism for an EAS reaction, such as nitration with the nitronium ion (NO₂⁺), involves the formation of one of three possible arenium ions.

The stability of these intermediates is the key to determining the major product.

Attack at C2: The positive charge in the resulting sigma complex can be delocalized onto the adjacent carbon atoms and, crucially, onto the sulfur atom of the methylsulfanyl group and the para fluorine atom. The resonance structure involving the sulfur lone pair is particularly stabilizing, creating an octet on all atoms. This significantly lowers the activation energy for the formation of this intermediate.

Attack at C4/C6: When the electrophile attacks at the C4 or C6 position, the positive charge is delocalized across three carbon atoms of the ring. However, it cannot be directly stabilized by resonance involving the methylsulfanyl group's lone pair. The resulting intermediate is therefore considerably less stable than the one formed by attack at C2.

Theoretical studies on other substituted benzenes confirm that the transition state leading to the most stable arenium ion is the lowest in energy, thus dictating the reaction's regioselectivity. For this compound, all theoretical considerations point toward a strong preference for electrophilic substitution at the C2 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate known as a Meisenheimer complex.

The fluorine atoms in this compound serve as potential leaving groups for SNAr reactions. Aryl fluorides are particularly well-suited as substrates for SNAr because fluorine is the most electronegative element, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. Furthermore, the C-F bond is strong, but the rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.

However, for an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. In this compound, the substituents are not strongly electron-withdrawing; the second fluorine provides only moderate inductive withdrawal, and the methylsulfanyl group is electron-donating. Therefore, this compound is expected to be relatively unreactive towards SNAr under standard conditions.

For a similar molecular framework to undergo SNAr, much stronger activation is required. For instance, in the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. The powerful electron-withdrawing nitro (-NO₂) and pentafluorosulfanyl (-SF₅) groups strongly stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

While no specific SNAr reactions are reported for this compound, the reactivity of the highly activated analog, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provides a useful model for the types of transformations that could be possible if the ring were sufficiently activated. In this analog, the fluorine atom is successfully displaced by a range of oxygen, sulfur, and nitrogen nucleophiles. These reactions demonstrate the viability of fluorine as a leaving group in activated aromatic systems.

The following table summarizes the SNAr reactions performed on this activated analog, illustrating the scope of potential nucleophiles.

EntryNucleophileReagentSolventTemp (°C)Time (h)ProductYield (%)
1PhO⁻Phenol / K₂CO₃DMSO12053-nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene85
2PhS⁻Thiophenol / K₂CO₃DMSO250.53-nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene95
3N₃⁻NaN₃DMSO2523-azido-5-nitro-1-(pentafluorosulfanyl)benzene85
4NH₂⁻NH₄OH (28% aq.)DMSO13553-amino-5-nitro-1-(pentafluorosulfanyl)aniline44
5OH⁻KOHDMSO/H₂O13563-nitro-5-(pentafluorosulfanyl)phenol33

Data sourced from studies on the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the substrates for these reactions are typically aryl chlorides, bromides, iodides, or triflates, as the strength of the carbon-halogen bond is a critical factor in the oxidative addition step of the catalytic cycle.

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides, such as this compound, generally unreactive in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira. The high bond dissociation energy of the C-F bond presents a significant activation barrier for the oxidative addition of a Pd(0) catalyst.

Nevertheless, significant advances in catalyst design, particularly the development of highly electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled the cross-coupling of some activated or electron-deficient aryl fluorides. For a substrate like this compound, which is not electronically activated for C-F bond cleavage, direct cross-coupling would be exceptionally challenging.

A more viable strategy for involving this molecule in cross-coupling reactions would be to first functionalize it using a different reaction. For example, an EAS reaction (e.g., iodination) could be performed at the activated C2 position to install a more reactive leaving group (an iodo group). The resulting 1,3-difluoro-2-iodo-5-(methylsulfanyl)benzene would be an excellent substrate for a wide variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new C-C and C-heteroatom bonds at that position.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck Reactions)

No studies detailing the participation of this compound in Suzuki-Miyaura or Heck cross-coupling reactions were identified. These reactions are fundamental for creating carbon-carbon bonds, typically by coupling an organohalide with an organoboron compound (Suzuki-Miyaura) or an alkene (Heck). The reactivity of the aryl C-H or potential C-X (where X is a leaving group) bonds on the this compound ring in such palladium-catalyzed processes remains undocumented in the searched literature.

Copper-Mediated and Other Metal-Catalyzed Coupling Processes

Similarly, there is a lack of specific information on copper-mediated or other metal-catalyzed coupling reactions involving this compound. Copper catalysis is often used for C-N, C-O, and C-S bond formation. However, no examples of its use to functionalize this compound were found.

Radical Reactions and Difluoromethylation/Sulfonylation

Generation and Reactivity of Aryl and Alkyl Radicals

The generation of aryl or alkyl radicals from this compound and their subsequent reactivity is not described. Methods for generating aryl radicals are numerous, but their specific application to this substrate has not been reported.

Late-Stage Functionalization Strategies

Late-stage functionalization is a powerful strategy in medicinal chemistry to modify complex molecules. While this is a broad area of research, no specific examples of applying these strategies to functionalize the this compound scaffold were discovered.

Sulfonylation Reactions (e.g., with DMSO and Water)

No information was available on the sulfonylation of this compound, including potential reactions using reagents like dimethyl sulfoxide (DMSO) and water.

Overview of 1,3 Difluoro 5 Methylsulfanyl Benzene Within This Chemical Space

Nomenclatural and Structural Considerations in Research Contexts

The systematic IUPAC name for this compound is this compound. In research literature and chemical supplier catalogs, it is also commonly referred to as 3,5-difluorothioanisole. Its chemical structure consists of a central benzene ring substituted with two fluorine atoms at the meta positions (positions 1 and 3) and a methylsulfanyl (-SCH₃) group at position 5.

The strategic placement of these functional groups is crucial to its chemical behavior. The fluorine atoms significantly influence the electron density of the aromatic ring through their inductive and resonance effects, impacting its reactivity in electrophilic and nucleophilic substitution reactions. The methylsulfanyl group, with its sulfur atom, offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can further modulate the compound's properties.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Synonyms 3,5-Difluorothioanisole
CAS Number 54378-77-7
Molecular Formula C₇H₆F₂S
Molecular Weight 160.18 g/mol

Emerging Research Interest and Translational Potential

The research community's interest in this compound and its derivatives is on the rise, primarily driven by their potential as intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The 3,5-difluorophenyl moiety is a recognized pharmacophore found in various biologically active compounds. For instance, 3,5-difluoroaniline (B1215098) is a key intermediate in the synthesis of certain herbicides and pharmaceutical products.

While direct biological activity studies on this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with demonstrated therapeutic potential. For example, research into 3,5-diaryl isoxazole (B147169) derivatives has identified compounds with promising anticancer activity. nih.gov The 3,5-disubstituted phenyl ring is a central feature of these active molecules.

Furthermore, the synthesis of various difluorobenzene derivatives is a subject of numerous patents, underscoring their industrial importance. google.comgoogle.com These patents often describe processes for producing key intermediates that can be further elaborated into a wide range of functionalized molecules. The versatility of the methylsulfanyl group, which can be readily transformed into other functional groups, enhances the value of this compound as a versatile building block for creating libraries of novel compounds for biological screening.

The translational potential of this compound lies in its ability to serve as a starting material for the synthesis of new chemical entities with improved pharmacological profiles. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The unique substitution pattern of this compound offers a distinct platform for the design and synthesis of next-generation therapeutic agents and advanced materials.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1,3-Difluoro-5-(methylsulfanyl)benzene, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the methylsulfanyl group. The aromatic region would likely display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the two fluorine atoms and the electron-donating nature of the methylsulfanyl group.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants. The carbon of the methyl group would appear in the aliphatic region of the spectrum.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for fluorinated compounds. It would show signals for the two fluorine atoms, and their chemical shifts would be indicative of their electronic environment. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants would provide valuable information for the complete structural assignment.

Expected NMR Data (Hypothetical):

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic)6.5 - 7.5MultipletJ(H,H), J(H,F)
¹H (SCH₃)~2.5Singlet-
¹³C (Aromatic C-F)160 - 165Doublet¹J(C,F)
¹³C (Aromatic C-S)140 - 145Triplet³J(C,F)
¹³C (Aromatic C-H)100 - 115MultipletJ(C,H), J(C,F)
¹³C (SCH₃)15 - 20Singlet-
¹⁹F-110 to -115MultipletJ(F,H)

Note: The above table is predictive and not based on experimental data for this compound.

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms, a suite of two-dimensional (2D) NMR experiments would be employed. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of different nuclei.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.18 g/mol ). synblock.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₇H₆F₂S) by providing a highly accurate mass measurement.

The fragmentation pattern would be influenced by the relative strengths of the chemical bonds. Common fragmentation pathways for this molecule could involve the loss of a methyl radical (•CH₃) from the molecular ion to form a [M-15]⁺ fragment, or cleavage of the C-S bond.

While electron ionization (EI) is typically used for fragmentation pattern analysis, Electrospray Ionization (ESI-MS) is a softer ionization technique. synblock.com ESI-MS is particularly useful for studying reaction mechanisms by allowing for the detection of reaction intermediates and products in solution. For this compound, ESI-MS could be employed to monitor its behavior in various chemical reactions.

Vibrational Spectroscopy: Infrared (IR) and Raman

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C stretching vibrations of the benzene (B151609) ring.

Strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹.

C-S stretching vibrations.

Aromatic C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-S bond, which may be weak in the IR spectrum.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the difluorinated aromatic ring and the methylsulfanyl substituent. Analysis of its Fourier-transform infrared (FTIR) and Raman spectra allows for the identification of these characteristic vibrational modes.

The presence of two fluorine atoms on the benzene ring gives rise to strong C-F stretching vibrations, typically observed in the 1400 cm⁻¹ to 1000 cm⁻¹ region of the infrared spectrum. For di-substituted fluorobenzenes, these bands are often intense and can provide clear evidence of fluorination. blogspot.comscilit.com The aromatic C-H stretching vibrations are expected to appear in the range of 3100-3000 cm⁻¹, which is a characteristic region for sp² C-H bonds in aromatic systems. vscht.czlibretexts.org Furthermore, the in-ring C=C stretching vibrations of the benzene ring typically manifest as a set of bands in the 1600-1400 cm⁻¹ region. pressbooks.pubwvu.edu

The methylsulfanyl (-S-CH₃) group also presents several characteristic vibrations. The C-S stretching vibration is typically found in the 750-550 cm⁻¹ range and can be of variable intensity. The symmetric and asymmetric stretching vibrations of the methyl C-H bonds are expected near 2925 cm⁻¹ and 2985 cm⁻¹, respectively. Additionally, the symmetric and asymmetric bending (deformation) modes of the methyl group are anticipated around 1325 cm⁻¹ and 1440 cm⁻¹, respectively.

A summary of the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below. blogspot.compressbooks.pubscilit.com

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
C=C Stretch1600 - 1400Medium to Strong
C-H Out-of-Plane Bend900 - 675Strong
Fluoro SubstituentC-F Stretch1400 - 1000Strong
Methylsulfanyl GroupC(sp³)-H Stretch2985 - 2925Medium
C(sp³)-H Bend1440 - 1325Medium
C-S Stretch750 - 550Medium to Weak

Conformational Insights from Vibrational Modes

The conformational preferences of this compound are primarily associated with the orientation of the methylsulfanyl group relative to the plane of the benzene ring. The methyl group can, in principle, rotate around the C(aryl)-S bond. Computational studies and vibrational analysis of related substituted benzenes suggest that the planarity of such molecules is influenced by the interplay of steric and electronic effects. rsc.org

Vibrational spectroscopy can offer insights into the conformational landscape of the molecule. The presence of specific bands, particularly in the low-frequency region of the Raman and far-infrared spectra, can sometimes be attributed to different conformers. For anisole (B1667542) and its derivatives, for example, the torsional modes of the methoxy (B1213986) group have been studied to understand its rotational barrier. A similar approach could be applied to this compound.

However, for a methylsulfanyl group, the barrier to rotation around the C(aryl)-S bond is generally low. It is likely that at room temperature, multiple conformations exist in equilibrium, or that there is effectively free rotation. Low-temperature spectroscopic studies could potentially resolve distinct conformers by "freezing out" the rotational motion. The absence of significant band splitting or the appearance of broad bands in the regions associated with the methylsulfanyl group vibrations at ambient temperature would suggest a high degree of conformational flexibility. rsc.org

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Based on crystallographic data of analogous compounds, such as other substituted difluorobenzenes and aryl sulfides, the following structural features would be anticipated:

Benzene Ring: A nearly planar hexagonal ring structure, with C-C bond lengths characteristic of an aromatic system (approximately 1.39 Å). The fluorine and sulfur substituents would likely cause minor distortions in the ring geometry.

C-F Bonds: The carbon-fluorine bond lengths are expected to be in the range of 1.34-1.36 Å. dcu.ie

C-S Bond: The C(aryl)-S bond length is anticipated to be around 1.75-1.78 Å, and the S-C(methyl) bond length around 1.80-1.82 Å. nih.gov

Bond Angles: The C-S-C bond angle in the methylsulfanyl group would likely be in the range of 100-105°. nih.gov The bond angles within the benzene ring would be close to 120°, with some deviation due to the substituents.

The table below summarizes the expected crystallographic parameters for this compound, extrapolated from data on similar molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic (Common for substituted benzenes)
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
C(aryl)-C(aryl) Bond Length~1.39 Å
C-F Bond Length1.34 - 1.36 Å
C(aryl)-S Bond Length1.75 - 1.78 Å
S-C(methyl) Bond Length1.80 - 1.82 Å
C-S-C Bond Angle100 - 105°

Analysis of Intermolecular Interactions (e.g., C-H⋯O, π-π stacking) and Crystal Packing

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Given the molecular structure, the following interactions are expected to play a significant role in the supramolecular assembly:

C-H⋯F Interactions: In the crystal structures of many fluorinated aromatic compounds, weak hydrogen bonds of the C-H⋯F type are observed. acs.orgnih.govias.ac.in These interactions, where an aromatic or methyl C-H group acts as a hydrogen bond donor and a fluorine atom as the acceptor, can be structure-directing. The presence of three aromatic C-H donors and two fluorine acceptors in the molecule makes these interactions highly probable.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the electron-rich π-system of one ring interacts with another. nih.govlibretexts.org In substituted benzenes, these interactions can be of a face-to-face or offset (parallel-displaced) nature. The presence of electron-withdrawing fluorine atoms and an electron-donating methylsulfanyl group can influence the quadrupole moment of the aromatic ring, potentially favoring specific stacking geometries. rsc.orgrsc.org For instance, interactions between the electron-deficient fluorinated part of one ring and the more electron-rich region of an adjacent ring could be a key packing motif.

C-H⋯π Interactions: The aromatic ring itself can act as a weak hydrogen bond acceptor. Interactions where a C-H bond from a neighboring molecule points towards the face of the π-system are common in the crystal packing of aromatic compounds.

The interplay of these weak forces would determine the final crystal lattice, influencing properties such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Absorption and Emission Characteristics in Solution and Solid State

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be dominated by π→π* transitions within the benzene ring. For benzene itself, the primary absorption bands are observed around 200 nm (the E₂-band) and 255 nm (the B-band). up.ac.za

Substitution on the benzene ring can cause shifts in the position (λ_max) and intensity (molar absorptivity, ε) of these bands.

Effect of Fluoro Groups: Fluorine is a weak auxochrome. It typically causes a small bathochromic (red) shift in the absorption bands of benzene due to its electron-donating resonance effect, despite its strong inductive electron-withdrawing nature. nih.gov

Effect of the Methylsulfanyl Group: The -S-CH₃ group is a stronger auxochrome than fluorine. The lone pairs of electrons on the sulfur atom can conjugate with the aromatic π-system, leading to a more significant bathochromic shift and an increase in the intensity of the absorption bands.

Therefore, this compound is expected to exhibit its primary absorption maxima at wavelengths longer than that of 1,3-difluorobenzene (B1663923). The absorption spectrum is likely to show a structured B-band in the region of 260-290 nm in non-polar solvents.

The fluorescence emission spectrum of this compound, upon excitation at an appropriate wavelength, would likely be a near-mirror image of its absorption spectrum. miami.edu Fluorinated benzenes are known to be fluorescent. optica.org The emission maximum (λ_em) would be Stokes-shifted to a longer wavelength than the absorption maximum (λ_abs). The quantum yield of fluorescence can be influenced by the nature of the substituents and the solvent.

Both absorption and emission spectra can exhibit solvatochromism, where the position of the maxima changes with the polarity of the solvent. nih.gov Given the presence of the polar C-F bonds and the polarizable sulfur atom, changes in solvent polarity are expected to influence the energy levels of the ground and excited states, leading to shifts in the spectral bands.

The table below provides an estimation of the expected UV-Vis absorption and emission characteristics for this compound.

PropertyExpected RangeNotes
Absorption λ_max (B-band)260 - 290 nmπ→π* transition, likely showing fine structure.
Molar Absorptivity (ε)200 - 2,000 L mol⁻¹ cm⁻¹Typical for substituted benzenes.
Emission λ_em280 - 320 nmStokes-shifted relative to absorption.
Solvatochromic ShiftModerateExpected to show shifts in polar solvents.

Correlation with Electronic Structure

The electronic structure of this compound is intrinsically linked to its spectroscopic characteristics. The presence of two electronegative fluorine atoms and a sulfur-containing methylsulfanyl group on the benzene ring creates a unique electronic environment that governs its behavior under various spectroscopic techniques. Computational studies, often employing Density Functional Theory (DFT), are crucial in elucidating these relationships by modeling molecular orbitals, electron density distribution, and the energetic transitions observed in spectroscopy.

The fluorine atoms, being highly electronegative, exert a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. This effect is most pronounced at the carbon atoms to which they are bonded and, to a lesser extent, at the ortho and para positions. Conversely, the methylsulfanyl group can exhibit a dual electronic influence. While the sulfur atom is more electronegative than carbon, leading to a weak inductive withdrawal, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect).

This complex interplay of electronic effects directly influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and its absorption characteristics in UV-Vis spectroscopy. The electron-withdrawing nature of the fluorine atoms generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO, while the methylsulfanyl group's resonance effect can raise the energy of the HOMO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H and ¹³C NMR spectroscopy, these electronic influences manifest as changes in chemical shifts. The electron-withdrawing fluorine atoms deshield the adjacent aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The precise chemical shifts are a sensitive measure of the electron density around each nucleus.

Vibrational (Infrared and Raman) Spectroscopy

The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy are also directly tied to the electronic structure. The C-F bonds give rise to strong, characteristic stretching vibrations. The electron density distribution within the benzene ring, as modulated by the substituents, affects the force constants of the various C-C and C-H bonds, leading to shifts in their characteristic vibrational frequencies.

UV-Vis Spectroscopy

The electronic transitions observed in UV-Vis spectroscopy correspond to the excitation of electrons from occupied molecular orbitals to unoccupied ones, most significantly the HOMO to LUMO transition. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is determined by the HOMO-LUMO energy gap. Substituent effects on this gap are therefore directly observable.

Interactive Data Table: Calculated Electronic Properties

Below is a table of theoretical electronic properties for this compound, which are often calculated using computational chemistry methods to correlate with experimental spectroscopic data.

PropertyPredicted ValueSignificance
HOMO Energy-Relates to ionization potential and electron-donating ability.
LUMO Energy-Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap-Correlates with chemical reactivity and UV-Vis absorption.
Dipole Moment-Indicates the overall polarity of the molecule.

Note: Specific numerical values for these properties are highly dependent on the computational method and basis set used and are best interpreted in a comparative context.

Interactive Data Table: Expected Spectroscopic Features

This table outlines the expected regions for key signals in the various spectra of this compound, based on the known effects of the substituent groups.

SpectroscopyFeatureExpected Region/CharacteristicsCorrelation to Electronic Structure
¹H NMRAromatic Protonsδ 6.5 - 7.5 ppmChemical shifts influenced by the inductive and resonance effects of F and SCH₃ groups.
¹³C NMRAromatic Carbonsδ 110 - 165 ppmSignificant downfield shifts for carbons attached to fluorine (C-F) due to high electronegativity.
¹⁹F NMRFluorineδ -100 to -140 ppmChemical shift is highly sensitive to the electronic environment of the benzene ring.
IRC-F Stretch1100 - 1400 cm⁻¹Strong absorption characteristic of the carbon-fluorine bond.
IRC-H Aromatic Stretch~3000 - 3100 cm⁻¹Position reflects the C-H bond strength as influenced by ring electronics.
UV-Visπ → π* transitions~200 - 300 nmλmax is dependent on the HOMO-LUMO energy gap, which is tuned by the substituents.

This detailed correlation between the spectroscopic data and the electronic structure provides a foundational understanding of the molecular properties of this compound. The synergy between experimental observation and theoretical calculation is paramount in modern chemical analysis, allowing for a deeper and more predictive science.

Computational and Theoretical Investigations of 1,3 Difluoro 5 Methylsulfanyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. arxiv.orgnih.govgithub.io It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. arxiv.orgnih.gov

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the equilibrium geometry. arxiv.orgresearchgate.net For 1,3-Difluoro-5-(methylsulfanyl)benzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This is crucial for obtaining accurate predictions of other molecular properties. arxiv.org

Electronic Structure: Once the geometry is optimized, DFT is used to investigate the molecule's electronic structure. mdpi.comnih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive.

To illustrate the type of data obtained from such a calculation, the following table presents hypothetical results from a DFT study on this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterValue
Total Energy (Hartree)-789.12345
HOMO Energy (eV)-6.45
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.56
Dipole Moment (Debye)1.78

Note: The data in the table above is illustrative and represents the typical output of a DFT calculation. It is not based on published experimental or computational results for this specific molecule.

For situations requiring higher accuracy, ab initio and post-Hartree-Fock methods are employed. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from theoretical principles without the use of experimental data.

The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation effects, leading to more accurate results, albeit at a significantly higher computational cost. researchgate.net These high-level calculations are often used to benchmark results from more computationally efficient methods like DFT.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is calculated at various points on the electron density surface of the molecule and is typically represented using a color scale. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms. uni-muenchen.de For this compound, negative potential would be expected around the highly electronegative fluorine atoms and the lone pairs of the sulfur atom.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. uni-muenchen.de Positive regions would likely be found around the hydrogen atoms of the benzene (B151609) ring.

Green Regions: Represent areas of neutral or near-zero potential.

By analyzing the MEP map, one can identify the most probable sites for intermolecular interactions and chemical reactions. researchgate.netwalisongo.ac.id

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netuba.ar This analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. walisongo.ac.iduba.ar

For this compound, NBO analysis could be used to quantify:

Donor-Acceptor Interactions: It can identify interactions between filled (donor) NBOs, such as lone pairs on the sulfur and fluorine atoms, and empty (acceptor) NBOs, like the antibonding orbitals (σ* or π*) of the benzene ring. researchgate.netuba.ar

Hyperconjugation: The magnitude of these donor-acceptor interactions, expressed as a stabilization energy (E(2)), reveals the extent of electron delocalization. For instance, the interaction between the sulfur lone pair and the π* orbitals of the ring would quantify the p-π conjugation.

Atomic Charges: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods, helping to rationalize the electrostatic potential.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. nih.gov The primary source of flexibility in this molecule is the rotation around the C(aryl)-S bond.

An MD simulation would allow for the analysis of:

Dihedral Angle Distribution: By tracking the C-C-S-C dihedral angle over the course of the simulation, one can identify the most populated (i.e., most stable) conformations.

Energy Barriers to Rotation: The simulation can provide insight into the energy barriers separating different conformations, revealing how freely the methylsulfanyl group can rotate relative to the benzene ring.

Influence of Environment: MD simulations can be performed in a vacuum or with explicit solvent molecules to understand how the environment affects conformational preferences.

This analysis provides a dynamic picture of the molecule's structure, which is often more representative of its behavior in a real-world system than a single, static conformation. nih.gov

Solvent Effects and Dynamic Behavior

The influence of a solvent on the conformational preferences, electronic properties, and dynamic behavior of a molecule is a critical aspect of its chemical character. For this compound, the polarity of the solvent would be expected to interact with the polar C-F and C-S bonds, as well as the lone pairs on the sulfur and fluorine atoms.

Computational approaches to understanding these interactions typically employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models involve simulating a discrete number of solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, at the cost of significantly higher computational resources.

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of compounds.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Density Functional Theory (DFT) has emerged as a reliable method for predicting NMR chemical shifts. For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest.

The typical workflow for NMR prediction involves geometry optimization of the molecule at a chosen level of theory and basis set, followed by the calculation of the magnetic shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

A recent study on the prediction of ¹⁹F NMR chemical shifts recommended the ωB97XD functional with the aug-cc-pVDZ basis set as providing a good balance of accuracy and computational cost. Applying such a methodology to this compound would allow for a theoretical prediction of its ¹⁹F NMR spectrum. Validation of these predictions would require comparison with experimentally obtained NMR data for the compound.

Simulated Vibrational and Electronic Spectra (e.g., TD-DFT for UV-Vis)

Vibrational spectroscopy (infrared and Raman) provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Electronic spectra, such as UV-Vis absorption spectra, are governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating these spectra. A TD-DFT calculation on this compound would yield the excitation energies and oscillator strengths for the lowest-energy electronic transitions. This information can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental measurements to understand the electronic structure of the molecule. The choice of functional and basis set is crucial for obtaining accurate predictions.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy barriers.

Transition State Analysis and Energy Barriers

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by the presence of a single imaginary vibrational frequency.

Advanced Applications and Derivatives of 1,3 Difluoro 5 Methylsulfanyl Benzene

Medicinal Chemistry and Drug Discovery

The 1,3-difluoro-5-(methylsulfanyl)benzene scaffold is a key component in the design and synthesis of novel therapeutic agents. Its derivatives have shown significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies.

Role as a Privileged Scaffold or Key Intermediate in Pharmaceutical Synthesis

While the term "privileged scaffold" is often reserved for structures that can bind to a wide range of biological targets, this compound and its oxidized form, 1,3-difluoro-5-(methylsulfonyl)benzene, have proven to be crucial intermediates in the synthesis of highly specific and potent inhibitors. Their primary role to date has been as a key building block for the hypoxia-inducible factor-2α (HIF-2α) inhibitor, Belzutifan. nih.govresearchgate.net The synthesis of Belzutifan highlights the utility of the 1,3-difluoro-5-(methylsulfonyl)benzene moiety in constructing the complex molecular architecture required for potent biological activity. nih.gov

The development of Belzutifan demonstrates the strategic importance of this scaffold in accessing novel and effective cancer therapies. google.com

Design and Synthesis of Bioactive Analogues (e.g., HIF-2α Inhibitors, Carbonic Anhydrase Inhibitors)

The most prominent example of a bioactive analogue derived from this compound is the HIF-2α inhibitor, Belzutifan. This drug is a first-in-class treatment for patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. The synthesis of Belzutifan involves the coupling of a derivative of 1,3-difluoro-5-(methylsulfonyl)benzene with a complex indanone fragment. nih.govresearchgate.net

Table 1: Key Bioactive Analogues and Their Therapeutic Targets

CompoundDerivative of this compoundTherapeutic Target
Belzutifan1,3-Difluoro-5-(methylsulfonyl)benzeneHIF-2α

Incorporation into Complex Molecular Architectures with Therapeutic Potential

The synthesis of Belzutifan provides a clear example of how the 1,3-difluoro-5-(methylsulfonyl)benzene moiety is incorporated into a larger, more complex molecule with significant therapeutic potential. The difluorinated phenyl ring of this building block forms a key part of the ether linkage that is crucial for the drug's interaction with the HIF-2α protein. nih.gov The synthetic routes to Belzutifan demonstrate the chemical robustness of this scaffold and its ability to be integrated into multi-step synthetic sequences. researchgate.netresearchgate.net

Modulation of Lipophilicity and Metabolic Stability through Fluorine and Sulfur Oxidation

The presence of fluorine atoms in a drug molecule can significantly impact its lipophilicity and metabolic stability. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, which in turn can influence how the molecule interacts with metabolic enzymes. The oxidation of the sulfur atom from a methylsulfanyl to a methylsulfonyl group also dramatically increases the polarity and hydrogen bonding potential of the molecule.

Agrochemical Applications

Development of Novel Herbicides, Fungicides, and Insecticides

The introduction of fluorine into active ingredients has become a common strategy in the development of new agrochemicals. Fluorine can enhance the biological activity, selectivity, and metabolic stability of these compounds. The 1,3-difluoro substitution pattern on the benzene (B151609) ring, as seen in this compound, is a feature that could be incorporated into new herbicide, fungicide, or insecticide candidates.

The methylsulfanyl group can also be a key pharmacophore or a site for further chemical modification to tune the biological activity and physical properties of the resulting pesticide. For example, the oxidation of the sulfur to a sulfoxide (B87167) or sulfone can alter the compound's solubility and systemic properties in plants.

While direct evidence is limited, the chemical features of this compound make it a plausible starting point for the synthesis of novel agrochemicals. Further research and development in this area could lead to the discovery of new and effective crop protection agents.

Impact on Bioavailability and Environmental Persistence

The introduction of fluorine atoms into organic molecules is known to significantly alter their physicochemical properties, which in turn affects their bioavailability and environmental persistence. Fluorination can increase metabolic stability by blocking sites of enzymatic oxidation, potentially leading to longer half-lives in biological systems. The carbon-fluorine bond is exceptionally strong, contributing to the high persistence of many organofluorine compounds in the environment nih.gov.

However, there is a lack of specific studies on this compound that would allow for a detailed analysis of its bioavailability and environmental fate. While general principles of organofluorine compounds suggest it may exhibit increased persistence, empirical data is needed for a conclusive assessment. Factors such as its solubility, lipophilicity, and susceptibility to microbial degradation have not been documented in available research.

Materials Science and Functional Materials

While fluorinated and sulfur-containing organic compounds are of significant interest in materials science, specific applications for this compound are not well-documented.

Precursor for Advanced Polymers, Resins, and Coatings

The difluoro and methylsulfanyl functionalities on the benzene ring suggest that this compound could potentially serve as a monomer or a building block in the synthesis of advanced polymers. Sulfur-containing polymers are known for their high refractive indices and good thermal stability chemrxiv.orgrsc.orgmdpi.com. Fluorination of polymers can impart desirable properties such as chemical resistance, thermal stability, and low surface energy.

Despite these potential attributes, a review of the scientific literature did not yield specific examples of polymers, resins, or coatings synthesized directly from this compound. Further research would be required to explore its utility in this area.

Liquid Crystal Materials and Display Technologies

Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their influence on the dielectric anisotropy and other mesomorphic properties beilstein-journals.org. The presence of fluorine atoms can enhance the performance of liquid crystal mixtures. Thioether linkages have also been incorporated into liquid crystalline structures mdpi.comwhiterose.ac.uk.

However, there is no specific research available that details the use or properties of this compound in liquid crystal materials or display technologies. Its potential as a mesogen or a dopant in liquid crystal formulations has not been reported.

Optoelectronic Materials (e.g., Organic Solar Cells, Dye-Sensitized Solar Cells)

Organic molecules with donor and acceptor moieties are crucial for optoelectronic devices such as organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs) nih.govresearchgate.netmdpi.commdpi.comscitechdaily.com. The electron-withdrawing nature of fluorine atoms and the potential electron-donating character of the methylsulfanyl group could make derivatives of this compound interesting candidates for these applications. Fluorination is a known strategy to tune the energy levels of organic semiconductors nih.gov.

A search of relevant literature did not uncover any studies where this compound or its direct derivatives were used as sensitizers in DSSCs or as donor or acceptor materials in OSCs wikipedia.orgnih.govmdpi.comepfl.chresearchgate.net.

Catalysis and Reagent Design

Ligands for Transition Metal Catalysis

Organic compounds containing sulfur and fluorine are utilized as ligands in transition metal catalysis nih.govuva.essfu.ca. The electronic properties and steric bulk of the ligand can be fine-tuned by the introduction of these functional groups, thereby influencing the activity and selectivity of the catalyst.

There is currently no available research demonstrating the application of this compound as a ligand for transition metal catalysis. Its synthesis and coordination chemistry with various metal centers have not been reported.

Precursors for Novel Fluorinating or Sulfur-Transfer Reagents

The strategic placement of two fluorine atoms on the benzene ring of this compound significantly influences the reactivity of the methylsulfanyl group, making it an ideal candidate for conversion into sulfonyl fluorides and other sulfur-based reagents. The electron-withdrawing nature of the fluorine atoms facilitates the oxidation of the sulfur center, a key step in the synthesis of these valuable compounds.

Transformation into Arylsulfonyl Fluorides

One of the most promising applications of this compound is its use as a precursor for 3,5-difluorobenzenesulfonyl fluoride (B91410). Arylsulfonyl fluorides are a class of compounds that have gained considerable attention for their utility in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. This type of reaction allows for the rapid and efficient formation of strong covalent bonds, which is highly desirable in drug discovery and materials science.

The synthesis of 3,5-difluorobenzenesulfonyl fluoride from this compound typically involves a two-step process:

Oxidation: The methylsulfanyl group (-SCH₃) is first oxidized to a sulfonyl chloride (-SO₂Cl). This transformation can be achieved using various oxidizing agents. A common method involves oxidative chlorination, for instance, with the use of aqueous sodium hypochlorite.

Halogen Exchange: The resulting sulfonyl chloride is then converted to the corresponding sulfonyl fluoride (-SO₂F) through a halogen exchange reaction. This is often accomplished using a fluoride salt, such as potassium fluoride.

The resulting 3,5-difluorobenzenesulfonyl fluoride can then be employed as a versatile reagent in SuFEx reactions, enabling the construction of complex molecules with diverse functionalities.

Potential as a Sulfur-Transfer Reagent Precursor

Beyond its role in the synthesis of fluorinating agents, this compound also holds potential as a precursor for novel sulfur-transfer reagents. These reagents are instrumental in the synthesis of organosulfur compounds, a class of molecules with a broad range of biological and material properties.

Research in this area is focused on modifying the methylsulfanyl group to create a moiety that can be readily transferred to a nucleophilic substrate. While specific examples starting from this compound are still emerging in the scientific literature, the general strategies for creating such reagents from aryl sulfides provide a roadmap for future investigations. These strategies often involve the formation of more elaborate sulfur-containing heterocycles or activated thioethers that can readily react to deliver a sulfur atom.

The presence of the difluoro substitution pattern is anticipated to modulate the reactivity and selectivity of any derived sulfur-transfer reagent, potentially leading to new synthetic capabilities.

Table of Key Compounds and Their Roles

Precursor CompoundResulting ReagentReagent TypePrimary Application
This compound3,5-Difluorobenzenesulfonyl fluorideFluorinating Agent (via SuFEx)SuFEx Click Chemistry
This compoundNovel Sulfur-Transfer Reagents (Potential)Sulfur-Transfer AgentSynthesis of Organosulfur Compounds

The continued exploration of this compound as a precursor for these advanced reagents is expected to yield new and powerful tools for chemical synthesis, further expanding the landscape of modern organic chemistry.

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Fluorine Substitution Pattern on Molecular Properties and Bioactivity

The incorporation of fluorine into drug candidates is a widely used strategy to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. nih.govcambridgemedchemconsulting.com The 1,3-difluoro pattern on the benzene (B151609) ring of the title compound exerts a profound influence through a combination of electronic, steric, and unique bonding interactions.

Electronic Effects and Their Transmission through the Aromatic Ring

Fluorine is the most electronegative element, which allows it to exert a powerful inductive electron-withdrawing effect (–I effect). numberanalytics.comlibretexts.org In 1,3-Difluoro-5-(methylsulfanyl)benzene, the two fluorine atoms, positioned meta to each other, create a significant electron deficit in the aromatic ring. This inductive pull of electron density is transmitted through the sigma (σ) bonds of the benzene ring. vedantu.commsu.edu

While fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system via a resonance effect (+R effect), this effect is considerably weaker than its inductive counterpart for halogens. libretexts.org The net result is a strong deactivation of the aromatic ring towards electrophilic substitution and a significant modulation of the electron density at the other substituent positions. numberanalytics.comvedantu.com These electronic perturbations can critically influence how the molecule interacts with electron-rich or electron-poor regions of a biological target. The electronic influence of substituents can be quantified using Hammett constants (σ), which describe the inductive (σI) and resonance (σR) effects.

Table 1: Hammett Constants for Fluorine and Related Substituents. nuph.edu.uanuph.edu.uasci-hub.st
SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp)
-F+0.52-0.31+0.21
-CF3+0.45+0.10+0.55
-H0.000.000.00
-CH3-0.01-0.14-0.15

Steric Effects and Conformational Preferences

While fluorine is often considered a bioisostere of hydrogen due to its relatively small van der Waals radius (1.47 Å for F vs. 1.20 Å for H), its steric influence is not negligible. sci-hub.strsc.org The presence of two fluorine atoms on the benzene ring can impose conformational constraints on adjacent substituents. In this compound, the fluorine atoms flank the methylsulfanyl group, which can influence the preferred rotational angle (torsion) of the C-S bond. This conformational restriction can be crucial for bioactivity, as it may pre-organize the molecule into a conformation that is more favorable for binding to a specific protein pocket, thereby reducing the entropic penalty of binding. researchgate.net The steric bulk of fluorine, though modest, can also prevent unwanted metabolic reactions at adjacent sites. mdpi.com

Halogen Bonding Interactions in Ligand-Target Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base such as an oxygen or nitrogen atom. acs.orgcam.ac.uk This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the C-X bond. acs.orgnih.gov

Although fluorine is highly electronegative, it is generally the weakest halogen bond donor among the halogens. However, its ability to form halogen bonds is significantly enhanced when attached to an electron-withdrawing system. researchgate.net The 1,3-difluorophenyl moiety in the title compound is strongly electron-deficient, which can potentiate the σ-holes on the fluorine atoms. This enables them to act as directional hydrogen bond surrogates, interacting with carbonyl oxygens or other Lewis basic groups in a protein's active site. acs.org These interactions can contribute significantly to binding affinity and ligand specificity. nih.gov

Role of the Methylsulfanyl Moiety and its Oxidized Forms

The methylsulfanyl group (-SCH3) and its corresponding oxidized forms, the methylsulfinyl (-SOCH3) and methylsulfonyl (-SO2CH3) groups, are pivotal in drug design for fine-tuning a molecule's physicochemical properties.

Impact on Lipophilicity, Acidity, and Hydrogen Bond Donor/Acceptor Properties

The methylsulfanyl group is a non-polar, lipophilic moiety that can enhance a molecule's ability to cross cell membranes. The sulfur atom contains lone pairs of electrons, allowing it to act as a weak hydrogen bond acceptor.

Oxidation of the sulfur atom dramatically alters these properties.

Methylsulfinyl (sulfoxide): The introduction of one oxygen atom creates a highly polar, pyramidal sulfoxide (B87167) group. This significantly decreases lipophilicity and introduces a potent hydrogen bond acceptor site at the oxygen atom. researchgate.net The sulfoxide group also introduces a stereocenter at the sulfur atom, which can lead to stereoisomers with different biological activities.

Methylsulfonyl (sulfone): Further oxidation yields the sulfone group, which is also highly polar but generally less so than the sulfoxide. The sulfone has a tetrahedral geometry and its two oxygen atoms are good hydrogen bond acceptors, though often considered weaker than the single oxygen of a sulfoxide. namiki-s.co.jpnih.gov The sulfone group is a powerful electron-withdrawing group and is metabolically very stable. namiki-s.co.jp

Table 2: Comparison of Physicochemical Properties of Thioether and its Oxidized Forms.
MoietyRelative Lipophilicity (LogP)Hydrogen Bond Acceptor StrengthGeometry at Sulfur
-SCH3 (Thioether)HighWeakBent
-SOCH3 (Sulfoxide)LowStrongTrigonal Pyramidal (Chiral)
-SO2CH3 (Sulfone)IntermediateModerateTetrahedral

Data is generalized for comparative purposes; exact values depend on the molecular context.

Bioisosteric Replacements (e.g., S vs. SO vs. SO2) and Their Consequences

Bioisosterism refers to the replacement of a functional group within a molecule with another group that retains similar biological activity. cambridgemedchemconsulting.comnih.gov The substitution of a thioether (-S-) with a sulfoxide (-SO-) or a sulfone (-SO2-) is a classic bioisosteric replacement strategy used to optimize drug properties. mdpi.com

The consequences of such replacements are manifold:

Solubility and Permeability: Replacing a lipophilic thioether with a polar sulfoxide or sulfone can dramatically improve aqueous solubility, which is often a desirable trait for drug candidates. researchgate.net However, this comes at the cost of reduced membrane permeability.

Binding Interactions: The change in hydrogen bonding capacity is a critical consequence. A thioether might engage in hydrophobic interactions, while a sulfoxide or sulfone can form strong, directional hydrogen bonds with polar residues in a target's binding site. nih.gov A study on thrombin inhibitors demonstrated that replacing a carbonyl group with a sulfonyl group significantly altered the hydrogen bonding network and reduced positive cooperativity in ligand binding. nih.gov

Metabolic Stability: Thioethers are susceptible to oxidation by cytochrome P450 enzymes. Oxidizing them to the sulfone form often blocks this metabolic pathway, increasing the drug's half-life. namiki-s.co.jp

Conformation and Shape: The geometry changes from bent (-S-) to trigonal pyramidal (-SO-) to tetrahedral (-SO2-). This alteration in shape and bond angles can change how the molecule fits into a binding pocket, potentially improving or diminishing its activity.

By systematically applying these bioisosteric replacements, medicinal chemists can fine-tune the properties of a lead compound like this compound to achieve a desired balance of potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Routes

The synthesis of organofluorine compounds has traditionally relied on methods that can be hazardous and generate substantial waste. beilstein-journals.orghilarispublisher.com Future research must prioritize the development of environmentally benign synthetic pathways to 1,3-Difluoro-5-(methylsulfanyl)benzene and its derivatives.

A primary challenge is to move beyond classical fluorination methods, which often use harsh reagents. Modern approaches such as flow microreactor synthesis offer a promising alternative. beilstein-journals.orgnih.govtechnologynetworks.com This technology enables precise control over reaction conditions, including temperature and mixing, which is particularly beneficial for managing the highly exothermic nature of many fluorination reactions. beilstein-journals.org The use of continuous-flow systems can improve safety, increase yield, and reduce waste, making it a key area for future process development. hilarispublisher.comresearchgate.net

Another significant avenue is the expansion of biocatalytic methods. numberanalytics.comnumberanalytics.com The use of enzymes, such as fluorinases and cytochrome P450s, to create carbon-fluorine bonds represents a paradigm shift towards green chemistry. nih.govnih.govresearchgate.net These enzymatic processes occur under mild conditions and exhibit high regio- and stereoselectivity, offering a sustainable route to complex fluorinated molecules. numberanalytics.comresearchgate.net Research focused on engineering enzymes to accept 1,3-difluorinated benzene (B151609) precursors could unlock novel and green synthetic routes.

Synthetic StrategyKey AdvantagesFuture Research Challenges
Flow Microreactors
  • Enhanced safety and control beilstein-journals.org
  • Improved reaction efficiency and yield hilarispublisher.com
  • Reduced waste generation
  • Optimization for multi-step syntheses; development of new reactor materials.
    Biocatalysis (Enzymatic)
  • High selectivity (regio-, stereo-) numberanalytics.comresearchgate.net
  • Mild, environmentally friendly conditions nih.gov
  • Sustainable and renewable catalysts numberanalytics.com
  • Enzyme engineering for novel substrate scope; improving catalyst stability and lifetime.
    Transition-Metal-Free Catalysis
  • Avoids toxic and expensive metal catalysts
  • Potentially simpler purification processes nih.gov
  • Expanding reaction scope; improving catalyst efficiency and turnover number.

    Exploration of Novel Reactivity and Unprecedented Catalytic Transformations

    The electronic properties of this compound make it a fascinating substrate for exploring new chemical reactions. The fluorine atoms activate the aromatic ring for nucleophilic substitution and direct metallation to specific positions, while the methylsulfanyl group offers a site for oxidation or coordination to metal catalysts.

    A major area of future research involves the selective C–H functionalization of the aromatic ring. acs.orgacs.org Transition-metal catalysis, using elements like palladium, rhodium, or ruthenium, has proven effective for the direct arylation and alkylation of fluoroarenes. acs.orgresearchgate.netnih.gov A key challenge is controlling the regioselectivity of these transformations. The acidity of the C-H bonds, influenced by the fluorine atoms, often directs functionalization, but the steric properties of the catalyst can be tuned to achieve different outcomes. acs.orgnih.gov Future work will focus on developing new ligand systems that can precisely control which C-H bond is activated, allowing for the synthesis of complex, highly substituted benzene derivatives. The fluorine atoms themselves can serve as directing groups for ortho-C–H functionalization, providing another tool for synthetic chemists. acs.org

    Furthermore, the interplay between the fluoro and methylsulfanyl groups could lead to unprecedented catalytic cycles. For instance, temporary oxidation of the sulfur to a sulfoxide (B87167) or sulfone could dramatically alter the electronic nature of the ring, enabling new types of transformations before being reduced back to the sulfide (B99878). Exploring such catalytic cycles that involve the modification of the sulfur substituent is a promising direction for discovering novel reactivity.

    Rational Design of Highly Selective and Potent Bioactive Compounds

    The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. acs.orgnih.govucsf.edu Fluorine can improve metabolic stability, binding affinity, and membrane permeability. nih.gov The this compound core is an attractive starting point for the rational design of new bioactive compounds.

    Future research will involve using this scaffold to build molecules targeting a range of biological systems. The lipophilicity and electron-withdrawing nature of the difluorinated ring, combined with the hydrogen-bond accepting capability of the sulfur atom, can be exploited to optimize interactions with protein targets. researchgate.net The sulfur atom also provides a metabolic soft spot that can be engineered for prodrug strategies or, conversely, blocked to increase the compound's half-life.

    The challenge lies in systematically exploring the chemical space around this core. Structure-activity relationship (SAR) studies will be crucial. By synthesizing libraries of derivatives where the methyl group is replaced with other alkyl or functionalized chains, and by further substituting the remaining C-H positions on the ring, researchers can map how structural changes affect biological activity. This rational, iterative design process is essential for developing compounds with high potency and selectivity for their intended targets.

    Discovery of Advanced Materials with Precisely Tunable Properties

    Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals, high-performance polymers, and organic semiconductors. spiedigitallibrary.orggoogle.comtuni.fi The unique properties imparted by fluorine—such as thermal stability, chemical resistance, and altered electronic characteristics—make this compound a valuable building block for new materials. spiedigitallibrary.orgbohrium.com

    In the field of liquid crystals, the introduction of lateral fluorine atoms is known to significantly influence the mesomorphic behavior and dielectric anisotropy of the material. spiedigitallibrary.orgnih.gov Future research could explore the incorporation of the this compound unit into liquid crystal structures to fine-tune their properties for next-generation display technologies. researchgate.net

    For polymer science, this compound could serve as a monomer or a precursor to monomers for creating fluorinated aromatic polymers. google.commdpi.com Such polymers are sought after for applications in microelectronics, gas separation membranes, and chemically resistant coatings due to their low dielectric constants, high thermal stability, and tailored free volume. mdpi.comresearchgate.net A key challenge is to control the polymerization process to achieve materials with desired molecular weights and processability while retaining the beneficial properties of the fluorinated core. nsf.gov Research into copolymerization with non-fluorinated monomers could allow for the precise tuning of properties like the refractive index and glass transition temperature. canada.ca

    Material ClassPotential Role of the CompoundKey Properties to Investigate
    Liquid Crystals Core structural unit or side group.
  • Dielectric anisotropy nih.gov
  • Mesophase behavior spiedigitallibrary.org
  • Birefringence and viscosity bohrium.com
  • Fluorinated Polymers Monomer or functional additive.
  • Thermal stability (Tg) canada.ca
  • Chemical resistance nsf.gov
  • Dielectric constant mdpi.com
  • Gas permeability researchgate.net
  • Organic Semiconductors Building block for p-type or n-type materials.
  • Charge carrier mobility
  • Thin-film morphology tuni.fi
  • Energy levels (HOMO/LUMO)
  • Integration of Artificial Intelligence and High-Throughput Methodologies in Chemical Discovery

    The pace of chemical discovery can be accelerated by integrating computational tools and high-throughput experimentation. For a molecule like this compound, these approaches hold immense potential.

    High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery. adelphi.edu Given the presence of fluorine, derivatives of this compound are ideal candidates for ¹⁹F-NMR-based screening techniques. researchgate.netacs.org This method is highly sensitive and suffers from no background signal from biological matrices, allowing for the rapid screening of large compound mixtures to identify binding hits. dtu.dkresearchgate.net A significant challenge is the creation of diverse and novel fluorinated fragment libraries. dtu.dk Synthesizing a library based on the this compound core would be a valuable contribution to the field.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing 1,3-Difluoro-5-(methylsulfanyl)benzene, and what reaction conditions are critical for high yield?

    • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For NAS, fluorine atoms at the 1,3-positions can be replaced by a methylsulfanyl group under controlled conditions. A high-yield approach may use sodium thiomethoxide (NaSCH₃) in anhydrous dimethylformamide (DMF) at 80–100°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the thiol group. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS. For purification, column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended .

    Q. How can spectroscopic methods (NMR, IR) and X-ray crystallography be employed to characterize the structure of this compound?

    • Methodological Answer :

    • ¹H/¹³C NMR : Dissolve the compound in deuterated chloroform (CDCl₃) and analyze chemical shifts. Fluorine atoms induce deshielding in adjacent protons (e.g., para- and ortho-positions to fluorine). The methylsulfanyl group’s proton resonates at δ ~2.5 ppm (singlet).
    • IR : Key peaks include C–F stretches (1000–1300 cm⁻¹) and C–S stretches (~600–700 cm⁻¹).
    • X-ray Crystallography : Grow single crystals via slow evaporation in a hexane/dichloromethane mixture. Use SHELXL for structure refinement, focusing on resolving positional disorder caused by fluorine’s high electron density. Hydrogen-bonding interactions (e.g., C–H⋯F) stabilize the crystal lattice .

    Advanced Research Questions

    Q. What strategies are effective in analyzing the electronic effects of the methylsulfanyl and fluorine substituents on the aromatic ring, and how do these influence reactivity in cross-coupling reactions?

    • Methodological Answer :

    • Hammett Constants : Use σₚ values (F: +0.06; SCH₃: −0.15) to predict electron-withdrawing/donating effects. Fluorine’s inductive effect decreases ring electron density, while SCH₃ donates electrons via resonance.
    • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. This reveals nucleophilic/electrophilic regions, guiding predictions for Suzuki-Miyaura couplings (e.g., reactivity at the 5-position due to SCH₃ activation) .

    Q. How can computational chemistry (e.g., DFT calculations) predict the molecular interactions of this compound with biological targets, and what validation methods are recommended?

    • Methodological Answer :

    • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450). The methylsulfanyl group’s hydrophobicity may enhance binding to hydrophobic pockets.
    • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) .

    Q. What methodologies are appropriate for resolving contradictions in crystallographic data during structure refinement of fluoro-substituted benzene derivatives?

    • Methodological Answer :

    • Twinning Analysis : Use PLATON to check for twinning (common in fluorinated compounds due to pseudo-symmetry). Apply HKLF 5 format in SHELXL for twin refinement.
    • Disorder Modeling : Split fluorine atoms into multiple positions with occupancy factors refined to <1. Validate with residual density maps and Hirshfeld surface analysis .

    Q. What experimental approaches are used to investigate the biological activity of this compound, particularly in enzyme inhibition assays?

    • Methodological Answer :

    • In Vitro Assays : Test against target enzymes (e.g., kinases, esterases) using fluorometric or colorimetric substrates. Pre-incubate the compound with the enzyme in pH 7.4 buffer (37°C) and measure residual activity.
    • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing SCH₃ with SO₂CH₃) to assess the role of hydrophobicity/electronics. Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

    Notes

    • For crystallography, SHELX programs (e.g., SHELXL, SHELXS) are industry standards for refinement .
    • Computational validation requires alignment with experimental data (e.g., NMR chemical shifts, IC₅₀ values) to ensure predictive accuracy.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.